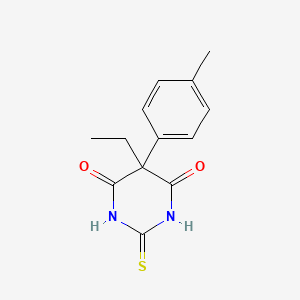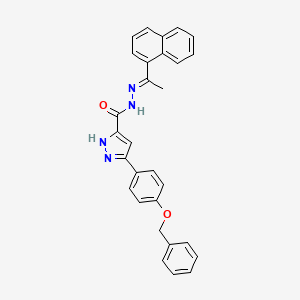![molecular formula C23H20ClN3O B11992773 (2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide](/img/structure/B11992773.png)
(2E)-3-(2-chlorophenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE is a synthetic organic compound that belongs to the class of acrylamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a chlorophenyl group and a tolylazo group, makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenylamine and 2-methyl-4-o-tolylazo-benzene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium or copper.
Reaction Steps: The key steps include the formation of the azo compound, followed by the acrylamide formation through a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of enzyme activity or modulation of signaling pathways.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-N-phenylacrylamide: Similar structure but lacks the tolylazo group.
N-(2-Methyl-4-o-tolylazo-phenyl)acrylamide: Similar structure but lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and tolylazo groups in 3-(2-CHLORO-PHENYL)-N-(2-METHYL-4-O-TOLYLAZO-PHENYL)-ACRYLAMIDE makes it unique, potentially offering a combination of properties not found in other compounds.
属性
分子式 |
C23H20ClN3O |
|---|---|
分子量 |
389.9 g/mol |
IUPAC 名称 |
(E)-3-(2-chlorophenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H20ClN3O/c1-16-7-3-6-10-22(16)27-26-19-12-13-21(17(2)15-19)25-23(28)14-11-18-8-4-5-9-20(18)24/h3-15H,1-2H3,(H,25,28)/b14-11+,27-26? |
InChI 键 |
KXNCKYLUVBYGQD-LNHXQJKDSA-N |
手性 SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |
规范 SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)

![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)
![4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]-N,N-dimethylaniline](/img/structure/B11992760.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11992763.png)
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)


![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
